3-Bromo-5-fluoro-4-iodophenylacetonitrile
Description
3-Bromo-5-fluoro-4-iodophenylacetonitrile (CAS: Not explicitly provided in evidence; referred to as Ref: 54-PC501635 in CymitQuimica materials ) is a halogenated phenylacetonitrile derivative. Its structure features bromo, fluoro, and iodo substituents at the 3-, 5-, and 4-positions of the benzene ring, respectively, with an acetonitrile group at the para position. This compound is likely utilized as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the strategic placement of halogens that modulate electronic and steric properties.
Properties
Molecular Formula |
C8H4BrFIN |
|---|---|
Molecular Weight |
339.93 g/mol |
IUPAC Name |
2-(3-bromo-5-fluoro-4-iodophenyl)acetonitrile |
InChI |
InChI=1S/C8H4BrFIN/c9-6-3-5(1-2-12)4-7(10)8(6)11/h3-4H,1H2 |
InChI Key |
HTDUMBAQKJISLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)I)Br)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-4-iodophenylacetonitrile typically involves multi-step organic reactions. One common method includes the halogenation of phenylacetonitrile derivatives. The process may involve the following steps:
Bromination: Introduction of a bromine atom to the phenylacetonitrile using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Fluorination: Introduction of a fluorine atom using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Iodination: Introduction of an iodine atom using iodine (I2) or iodinating reagents like N-iodosuccinimide (NIS).
Industrial Production Methods
Industrial production of 3-Bromo-5-fluoro-4-iodophenylacetonitrile may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-4-iodophenylacetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (Br, F, I) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) for azidation, or Grignard reagents for alkylation.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, alkyl, or aryl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-5-fluoro-4-iodophenylacetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-4-iodophenylacetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with 3-Bromo-5-fluoro-4-iodophenylacetonitrile, differing primarily in halogen substitution patterns and functional groups:
*Molecular weights estimated based on substituent contributions.
†Calculated using atomic masses (Br: 79.9, F: 19.0, I: 126.9, C: 12.0, H: 1.0, N: 14.0).
Biological Activity
3-Bromo-5-fluoro-4-iodophenylacetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure
The molecular structure of 3-Bromo-5-fluoro-4-iodophenylacetonitrile can be represented as follows:
This compound features a phenylacetonitrile backbone with bromine, fluorine, and iodine substituents that may influence its reactivity and biological properties.
The biological activity of 3-Bromo-5-fluoro-4-iodophenylacetonitrile is hypothesized to involve:
- Enzyme Inhibition : The presence of halogen atoms (Br, F, I) can enhance binding affinity to target enzymes or receptors, potentially inhibiting their activity.
- Cell Proliferation Modulation : It may interfere with cellular signaling pathways that regulate cell growth and proliferation.
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of 3-Bromo-5-fluoro-4-iodophenylacetonitrile on various cancer cell lines. The following table summarizes the findings from these studies:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3-Bromo-5-fluoro-4-iodophenylacetonitrile | A549 (Lung) | 1.28 ± 0.44 | |
| MDA-MB-231 (Breast) | 2.47 ± 0.97 | ||
| SW480 (Colon) | 2.47 ± 0.97 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound exhibited significant anti-proliferative activity across all tested cell lines.
In Vivo Studies
In vivo experiments using tumor-bearing mice demonstrated the compound's efficacy in reducing tumor size without notable toxicity. Mice treated with varying doses showed a significant reduction in tumor volume compared to control groups treated with a vehicle solution.
Case Studies
One notable case study involved the administration of 3-Bromo-5-fluoro-4-iodophenylacetonitrile in a preclinical model of breast cancer. The treatment led to a marked decrease in tumor growth rates and improved survival rates among treated mice compared to untreated controls. The study highlighted the compound's potential as a therapeutic agent in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
